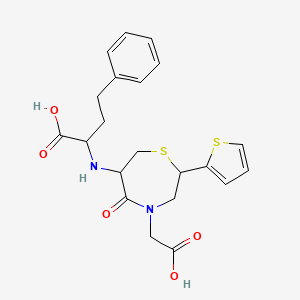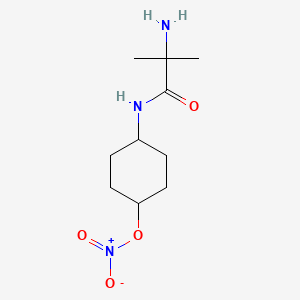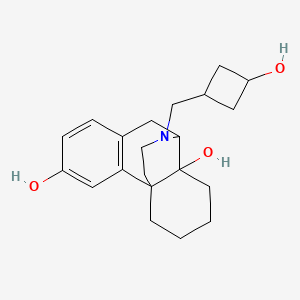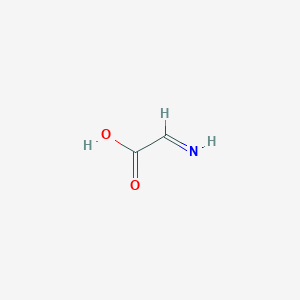
N-(2-methoxycyclohexyl)-3,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxycyclohexyl)-3,4-dimethylaniline is a methylbenzene.
Scientific Research Applications
Reactions with Resonance-stabilized Radicals
The reactions of dimethylaniline with various resonance-stabilized radicals have been explored. For instance, Okazaki and Inamoto (1968) found that 2-cyano-2-propyl radicals and 2-methoxycarbonyl-2-propyl radicals reacted with dimethylaniline to produce N-methyl-N-(3,4-dicyano-3,4-dimethylpentyl) aniline and its 3,4-dimethoxycarbonyl derivative, respectively. These reactions suggest electron transfer from dimethylaniline to radicals as an important stage (Okazaki & Inamoto, 1968).
Synthesis of Carbazomycin B
In the synthesis of carbazomycin B, a complex organic compound, Crich and Rumthao (2004) used a derivative of 2-methoxy-3,4-dimethylaniline as an intermediate. This showcases the compound's utility in complex organic synthesis, particularly in the formation of pharmaceutically relevant molecules (Crich & Rumthao, 2004).
Photoreactions in Methanol
Bader and Hansen (1979) studied the irradiation of 4-allylated 2,6-dimethylanilines in methanol, including compounds related to N-(2-methoxycyclohexyl)-3,4-dimethylaniline. Their research provides insight into the behavior of these compounds under specific conditions, which is valuable for photochemical applications (Bader & Hansen, 1979).
Formation of DNA Adducts
A study by Cui et al. (2007) on 3,5-dimethylaniline, a structurally similar compound, reveals the potential of such molecules to form DNA adducts. This research can be extrapolated to understand the interactions of this compound with DNA, which is crucial for assessing mutagenic or carcinogenic risks (Cui et al., 2007).
Molecular Structure Studies
Ajibade and Andrew (2021) conducted research on the molecular structures of related dimethylaniline compounds. Understanding the molecular structure is fundamental for applications in material science and pharmaceutical chemistry (Ajibade & Andrew, 2021).
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(2-methoxycyclohexyl)-3,4-dimethylaniline |
InChI |
InChI=1S/C15H23NO/c1-11-8-9-13(10-12(11)2)16-14-6-4-5-7-15(14)17-3/h8-10,14-16H,4-7H2,1-3H3 |
InChI Key |
CCKVKDWMBPBQII-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2CCCCC2OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCCC2OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)
![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)





![N-[amino-[2-(1H-indol-3-yl)ethylimino]methyl]-4-chlorobenzamide](/img/structure/B1227635.png)
![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({[2-(4-CHLOROPHENYL)ETHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B1227638.png)
![3-[2-[4-(4-Chlorophenyl)sulfonyl-1-piperazinyl]-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B1227639.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1227641.png)
![N-(3-acetylphenyl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227642.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)
![3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1227644.png)
